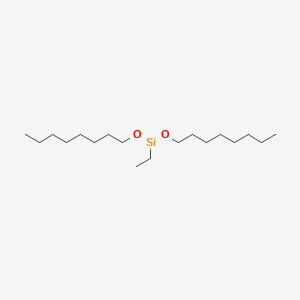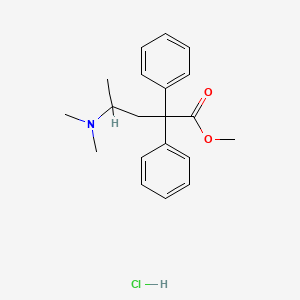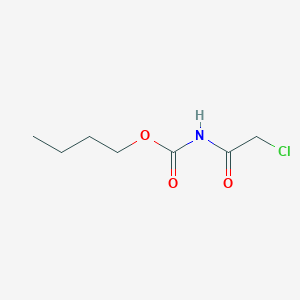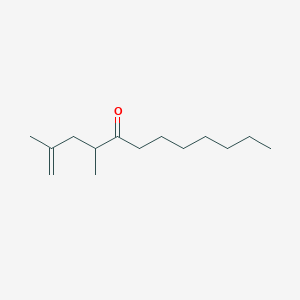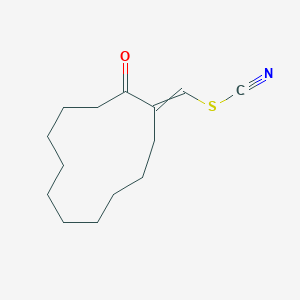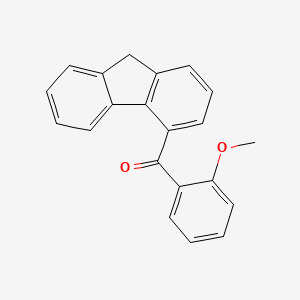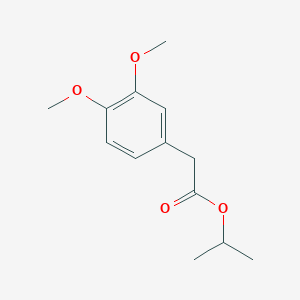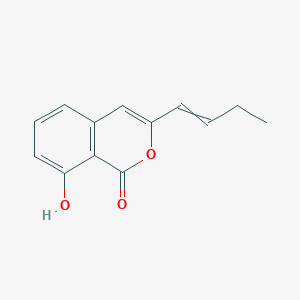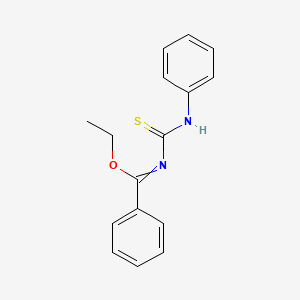
Talisomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talisomycin B is a third-generation analog of bleomycin, an antitumor antibiotic complex. It is produced by the bacterium Streptoalloteichus hindustanus and is known for its potent antitumor activity. This compound, along with its counterpart Talisomycin A, has been the subject of extensive research due to its unique molecular structure and significant clinical potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Talisomycin B is synthesized through a series of complex chemical reactions involving the modification of the bleomycinic acid portion of the molecule. The synthesis involves the incorporation of unique amino acids and sugars, such as 4-amino-4,6-dideoxy-L-talopyranosyl .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptoalloteichus hindustanus under controlled conditions. The compound is then isolated and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Talisomycin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the antitumor activity of the parent compound. These derivatives are often used in further research and development of new therapeutic agents .
Aplicaciones Científicas De Investigación
Talisomycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of DNA cleavage and repair. In biology, it serves as a tool for investigating cellular processes and pathways. In medicine, this compound is being explored for its potential as an antitumor agent, with several studies demonstrating its efficacy against various types of cancer .
Mecanismo De Acción
The mechanism of action of Talisomycin B involves the cleavage of DNA strands, leading to the inhibition of DNA synthesis and cell division. This is achieved through the formation of a complex with iron and oxygen, which generates reactive oxygen species that cause DNA strand breaks. The molecular targets of this compound include DNA and various proteins involved in DNA repair and replication .
Comparación Con Compuestos Similares
Talisomycin B is unique among its analogs due to its specific modifications in the bleomycinic acid portion of the molecule. Similar compounds include Talisomycin A, Bleomycin A2, and other third-generation bleomycin analogs. This compound stands out for its enhanced antitumor activity and reduced toxicity compared to its predecessors .
Propiedades
Número CAS |
65057-91-2 |
|---|---|
Fórmula molecular |
C62H98N20O26S2 |
Peso molecular |
1603.7 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C62H98N20O26S2/c1-21-36(79-51(81-49(21)67)26(12-33(65)87)73-14-25(64)50(68)96)53(98)80-38(46(27-15-71-20-74-27)105-61-48(42(92)39(89)31(16-83)104-61)106-60-44(94)47(107-62(69)101)40(90)32(17-84)103-60)55(100)75-22(2)30(86)13-34(88)78-37(23(3)85)54(99)82-56(108-59-43(93)41(91)35(66)24(4)102-59)45(95)58-77-29(19-110-58)57-76-28(18-109-57)52(97)72-11-7-10-70-9-6-5-8-63/h15,18-20,22-26,30-32,35,37-48,56,59-61,70,73,83-86,89-95H,5-14,16-17,63-64,66H2,1-4H3,(H2,65,87)(H2,68,96)(H2,69,101)(H,71,74)(H,72,97)(H,75,100)(H,78,88)(H,80,98)(H,82,99)(H2,67,79,81)/t22-,23-,24+,25+,26+,30+,31+,32-,35-,37+,38+,39-,40-,41-,42+,43-,44+,45?,46+,47+,48+,56?,59+,60-,61+/m1/s1 |
Clave InChI |
JBMBADLYKKSXRS-FUATYRKLSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)

